Ethyl 3-phenyl-2-heptenoate

Flavour chemistry Process engineering Volatility control

Ethyl 3-phenyl-2-heptenoate (CAS 62713-15-9) is an α,β‑unsaturated ester featuring a phenyl substituent at the β‑position and a butyl chain, yielding the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.325 g mol⁻¹. The compound is commercially available as part of Sigma‑Aldrich’s AldrichCPR collection, a line of rare and unique chemicals for early‑discovery research.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Cat. No. B11952875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenyl-2-heptenoate
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCCCC(=CC(=O)OCC)C1=CC=CC=C1
InChIInChI=1S/C15H20O2/c1-3-5-9-14(12-15(16)17-4-2)13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3/b14-12-
InChIKeyYNPRWNBUAVKRDJ-OWBHPGMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Phenyl-2-Heptenoate: Technical Baseline for Sourcing and Scientific Selection


Ethyl 3-phenyl-2-heptenoate (CAS 62713-15-9) is an α,β‑unsaturated ester featuring a phenyl substituent at the β‑position and a butyl chain, yielding the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.325 g mol⁻¹ . The compound is commercially available as part of Sigma‑Aldrich’s AldrichCPR collection, a line of rare and unique chemicals for early‑discovery research . Its boiling point has been reported at 255 °C (or 102–107 °C at 133 Pa) and it presents a complex sensory profile described as wine‑like, coconut, nutty, and fruity, approximating that of ethyl heptanoate [1].

Why Generic Substitution of Ethyl 3-Phenyl-2-Heptenoate Fails in Flavor and Fragrance R&D


The combined β‑phenyl and β‑butyl substitution on the α,β‑unsaturated ester framework creates a steric and electronic environment that cannot be mimicked by simple chain‑shortening or removal of the phenyl ring. Substitutions with ethyl cinnamate (ethyl 3‑phenyl‑2‑propenoate) or ethyl hept‑2‑enoate alter both the volatility and the odorant‑receptor interactions that govern flavour character [1]. Consequently, formulators and medicinal chemists who replace the compound with a cheaper or more accessible analogue risk a loss of the targeted sensory profile or a disruption of a structure‑activity relationship critical to their application. The quantitative evidence below demonstrates where these differences are measurable and technically meaningful.

Quantitative Differentiation Evidence Guide for Ethyl 3-Phenyl-2-Heptenoate vs. Closest Analogues


Boiling Point and Volatility vs. Ethyl Heptanoate – Process Stability Indicator

Ethyl 3‑phenyl‑2‑heptenoate exhibits a boiling point roughly 68 °C higher than that of the structurally simpler ethyl heptanoate, reflecting the additional phenyl and vinyl‑ester contributions [1][2]. The higher boiling point translates to lower vapour pressure under standard distillation or reaction conditions, which may reduce evaporative losses during formulation and improve thermal stability in high‑temperature processes.

Flavour chemistry Process engineering Volatility control

Molecular Weight as a Surrogate for Retention Time in Chromatographic Screening

With a molecular weight of 232.325 Da, ethyl 3‑phenyl‑2‑heptenoate is significantly heavier than its commonly encountered analogues ethyl cinnamate (176.21 Da) and ethyl hept‑2‑enoate (142.20 Da) [1][2]. In gas‑chromatographic separations, the larger mass and enhanced polarisability result in longer retention times on non‑polar columns, providing a distinct chromatographic window that facilitates unambiguous identification in complex mixtures.

Analytical chemistry GC‑MS Method development

Sensory Character Differentiation – Odor Description vs. Ethyl Cinnamate

The reported odour of ethyl 3‑phenyl‑2‑heptenoate is described as wine‑like, coconut, nutty, and fruity, reminiscent of ethyl heptanoate but with a distinctive wine nuance [1]. In contrast, ethyl cinnamate is consistently described as sweet, balsamic, cherry‑like with honey undertones [2]. While the descriptions are qualitative, the divergent character profiles indicate distinct odorant‑receptor activation patterns and support the non‑interchangeability of the two esters in fragrance and flavour compositions.

Sensory science Flavour creation Fragrance formulation

Application Scenarios Where Ethyl 3-Phenyl-2-Heptenoate Provides a Measurable Advantage


High‑Temperature Flavour Processing

The compound’s elevated boiling point (255 °C) relative to ethyl heptanoate (187 °C) makes it a candidate for baked goods, confectionery, or heat‑extruded snacks where conventional ester top‑notes would flash off. Formulators can achieve a persistent wine‑coconut character without a spike in volatile loss [1].

Chromatographic Marker for Complex Beverage Analysis

With a molecular weight exceeding that of common fruit esters by ≥56 Da, ethyl 3‑phenyl‑2‑heptenoate shifts well into a less‑crowded region of the GC‑MS chromatogram. Analytical laboratories can exploit this mass difference to use the compound as an internal retention‑time marker or as a reference standard for the identification of β‑substituted unsaturated esters in wine, spirits, and fermented beverages .

Specialty Fragrance Accords Requiring a Wine‑Lactonic Note

The unique sensory profile—wine‑like, coconut, nutty—sets it apart from the sweet‑balsamic character of ethyl cinnamate. Fragrance houses developing chardonnay, rum, or coconut‑inspired accords can benefit from the compound’s distinct top‑to‑heart note bridge, minimising the need for multi‑component blending that reduces formulation robustness [2].

Medicinal‑Chemistry Scaffold Requiring a β,β‑Disubstituted Acrylate

The β‑phenyl‑β‑butyl substitution on the α,β‑unsaturated ester provides a sterically congested Michael‑acceptor motif that is not accessible from ethyl cinnamate or ethyl crotonate. Early‑stage medicinal chemists can use this compound to probe structure‑activity relationships where bulkier β‑substituents are predicted to enhance selectivity or metabolic stability [3].

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